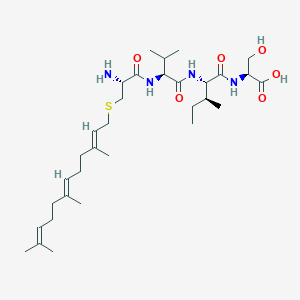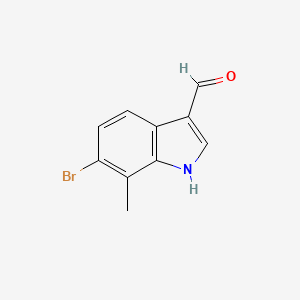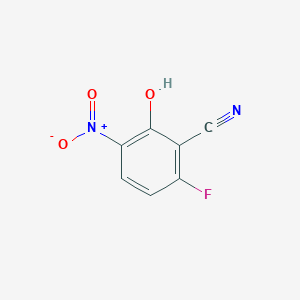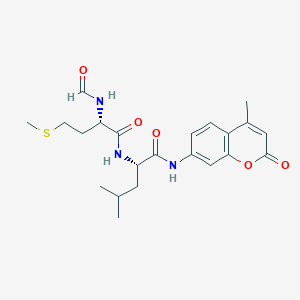
For-Met-Leu-AMC
Overview
Description
For-Met-Leu-AMC (FML-AMC) is an important molecule in biochemistry, as it is used as a fluorescent marker for a variety of biochemical and physiological processes. FML-AMC is a fluorescent molecule which contains a fluorophore, a methanol group and a leucine residue. This molecule has been widely used in biochemical and physiological research for a variety of applications, including in vitro and in vivo studies.
Scientific Research Applications
Biochemistry Research
For-Met-Leu-AMC: is utilized in biochemistry for studying enzyme activities, particularly peptidases . It serves as a substrate that releases a fluorescent compound upon enzymatic cleavage, allowing researchers to monitor enzyme kinetics and specificity. This has implications in understanding disease mechanisms where such enzymes play a role.
Medical Diagnostics
In medical diagnostics, For-Met-Leu-AMC aids in the detection of enzyme activities related to certain diseases . For example, it can be used to measure the activity of dipeptidyl peptidase, which is significant in the diagnosis of conditions like diabetes and cancer.
Pharmaceutical Development
The substrate is instrumental in pharmaceutical research, particularly in drug discovery and development processes . It helps in screening for potential inhibitors of enzymes that are therapeutic targets, thereby contributing to the development of new medications.
Environmental Monitoring
For-Met-Leu-AMC: plays a role in environmental monitoring by aiding in the detection of microbial enzyme activities . This is crucial for assessing the impact of pollutants on microbial communities and can inform environmental protection strategies.
Food Safety Testing
In food safety, this substrate is used to detect bacterial contamination by measuring specific enzyme activities . This ensures the safety and quality of food products, protecting public health.
Agricultural Research
Agricultural research utilizes For-Met-Leu-AMC to study the metabolic processes in livestock, such as milk synthesis in bovine mammary epithelial cells . This can lead to improvements in animal nutrition and productivity.
Forensic Science
In forensic science, For-Met-Leu-AMC can be used to detect trace amounts of biological materials through enzyme activity, which can be pivotal in criminal investigations .
Clinical Research
Lastly, in clinical research, For-Met-Leu-AMC is used to study the role of peptidases in human physiology and pathology . This contributes to a better understanding of diseases and the development of clinical interventions.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLRMRNGBMXRLZ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
For-Met-Leu-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



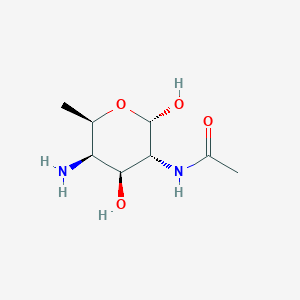
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)


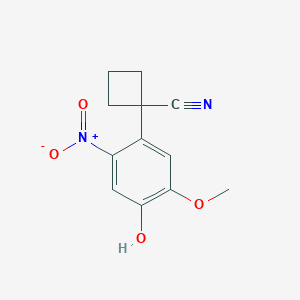

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)


